Cas no 53553-11-0 (3-Chloro-5-(chlorosulfonyl)benzoic acid)
3-Chloro-5-(chlorosulfonyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-5-(chlorosulfonyl)benzoic acid
- 3-chloro-5-chlorosulfonylbenzoic acid
- A914480
- AKOS009029891
- YPDVPJMKLXYCOA-UHFFFAOYSA-N
- 3-chloro-5-chlorosulfonyl-benzoic Acid
- 3-Chloro-5-(chlorosulfonyl)benzoicacid
- 53553-11-0
- DTXSID20397505
- SCHEMBL9040490
- FT-0712800
-
- MDL: MFCD01208091
- Inchi: 1S/C7H4Cl2O4S/c8-5-1-4(7(10)11)2-6(3-5)14(9,12)13/h1-3H,(H,10,11)
- InChI Key: YPDVPJMKLXYCOA-UHFFFAOYSA-N
- SMILES: ClS(C1C=C(C=C(C(=O)O)C=1)Cl)(=O)=O
Computed Properties
- Exact Mass: 253.921
- Monoisotopic Mass: 253.921
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 321
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 79.8A^2
- XLogP3: 2.1
Experimental Properties
- Density: 1.694±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 431.6°C at 760 mmHg
- Flash Point: 214.8 °C
- Solubility: Very slightly soluble (0.31 g/l) (25 º C),
3-Chloro-5-(chlorosulfonyl)benzoic acid Pricemore >>
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| Alichem | A019096316-1g |
3-Chloro-5-(chlorosulfonyl)benzoic acid |
53553-11-0 | 95% | 1g |
$998.00 | 2023-09-01 | |
| Chemenu | CM157450-1g |
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53553-11-0 | 95% | 1g |
$464 | 2022-12-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737613-1g |
3-Chloro-5-(chlorosulfonyl)benzoic acid |
53553-11-0 | 98% | 1g |
¥7871.00 | 2024-05-09 | |
| Crysdot LLC | CD12063976-1g |
3-Chloro-5-(chlorosulfonyl)benzoic acid |
53553-11-0 | 95+% | 1g |
$491 | 2024-07-24 |
3-Chloro-5-(chlorosulfonyl)benzoic acid Suppliers
3-Chloro-5-(chlorosulfonyl)benzoic acid Related Literature
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1. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on 3-Chloro-5-(chlorosulfonyl)benzoic acid
Introduction to 3-Chloro-5-(chlorosulfonyl)benzoic acid (CAS No. 53553-11-0)
3-Chloro-5-(chlorosulfonyl)benzoic acid (CAS No. 53553-11-0) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is characterized by its unique chemical structure, which includes a chlorosulfonyl group and a carboxylic acid moiety, making it a valuable reagent in various synthetic pathways and biological applications.
The chemical formula of 3-Chloro-5-(chlorosulfonyl)benzoic acid is C7H4Cl2O4S. Its molecular weight is approximately 249.07 g/mol. The compound is a white to off-white solid at room temperature and is soluble in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO). The presence of the chlorosulfonyl group imparts significant reactivity to the molecule, enabling it to participate in a wide range of chemical reactions.
In recent years, 3-Chloro-5-(chlorosulfonyl)benzoic acid has been extensively studied for its potential applications in the synthesis of pharmaceuticals and agrochemicals. One notable application is its use as an intermediate in the synthesis of sulfonamide drugs, which are widely used in the treatment of bacterial infections. The chlorosulfonyl group can be readily converted into various functional groups, such as amines and alcohols, through nucleophilic substitution reactions.
Beyond its role in drug synthesis, 3-Chloro-5-(chlorosulfonyl)benzoic acid has also shown promise in the development of novel materials. For instance, researchers have explored its use in the preparation of functionalized polymers and coatings with enhanced properties. The ability to introduce sulfonate groups into polymer chains can significantly improve their hydrophilicity, mechanical strength, and thermal stability.
In the realm of biochemistry, 3-Chloro-5-(chlorosulfonyl)benzoic acid has been investigated for its potential as a probe molecule in enzyme inhibition studies. The compound's reactivity allows it to form covalent bonds with specific amino acid residues on protein surfaces, thereby modulating enzyme activity. This property makes it a useful tool for understanding enzyme mechanisms and identifying potential therapeutic targets.
The synthesis of 3-Chloro-5-(chlorosulfonyl)benzoic acid typically involves several steps. One common approach starts with the chlorination of 3-chlorobenzoic acid to form 3,5-dichlorobenzoic acid, followed by the introduction of the chlorosulfonyl group through sulfonation reactions. Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic methods that minimize waste and reduce energy consumption.
The safety and handling of 3-Chloro-5-(chlorosulfonyl)benzoic acid are important considerations for researchers and industrial users. While the compound is not classified as a hazardous material under current regulations, it should be handled with care due to its reactivity and potential for forming toxic byproducts during certain chemical processes. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn when handling this compound.
In conclusion, 3-Chloro-5-(chlorosulfonyl)benzoic acid (CAS No. 53553-11-0) is a multifaceted compound with a wide range of applications in chemistry, biochemistry, and pharmaceutical research. Its unique chemical structure and reactivity make it an invaluable reagent for synthetic chemists and a promising candidate for developing new materials and therapeutic agents. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility in various scientific fields.
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